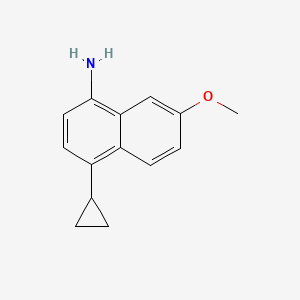
4-cyclopropyl-7-methoxynaphthalen-1-amine
Overview
Description
4-cyclopropyl-7-methoxynaphthalen-1-amine is an organic compound belonging to the naphthalene family This compound is characterized by the presence of an amino group at the first position, a cyclopropyl group at the fourth position, and a methoxy group at the seventh position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-7-methoxynaphthalen-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the naphthalene ring.
Reduction: Conversion of the nitro group to an amino group.
Cyclopropylation: Addition of a cyclopropyl group to the naphthalene ring.
Methoxylation: Introduction of a methoxy group to the naphthalene ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-cyclopropyl-7-methoxynaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions may yield halogenated or other substituted derivatives.
Scientific Research Applications
4-cyclopropyl-7-methoxynaphthalen-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-7-methoxynaphthalen-1-amine involves its interaction with specific molecular targets and pathways The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl and methoxy groups can influence the compound’s binding affinity and specificity
Comparison with Similar Compounds
1-Amino-4-cyclopropyl-7-hydroxynaphthalene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-Amino-4-cyclopropyl-7-ethoxynaphthalene: Similar structure but with an ethoxy group instead of a methoxy group.
1-Amino-4-cyclopropyl-7-fluoronaphthalene: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness: 4-cyclopropyl-7-methoxynaphthalen-1-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the amino, cyclopropyl, and methoxy groups provides a distinct set of properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-cyclopropyl-7-methoxynaphthalen-1-amine |
InChI |
InChI=1S/C14H15NO/c1-16-10-4-5-12-11(9-2-3-9)6-7-14(15)13(12)8-10/h4-9H,2-3,15H2,1H3 |
InChI Key |
IKJHFDOLLUVLEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2C=C1)C3CC3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
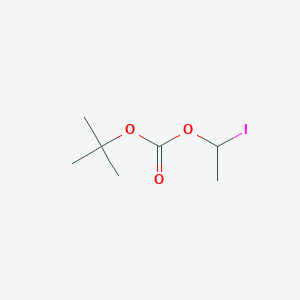
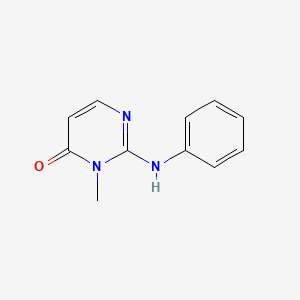
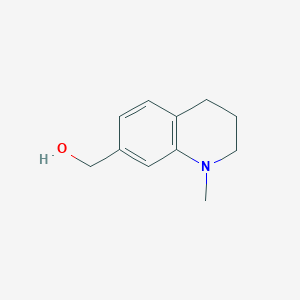
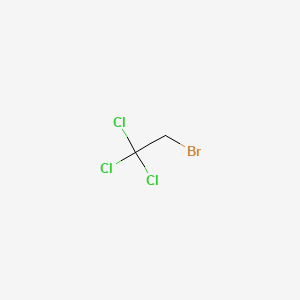
![Phenyl [(4-tert-butylphenyl)methyl]carbamate](/img/structure/B8564316.png)
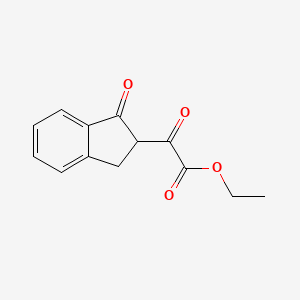
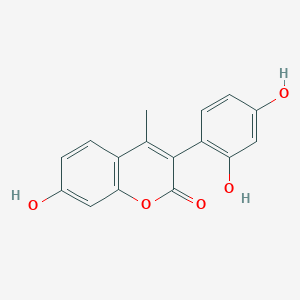
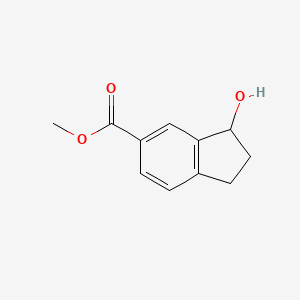

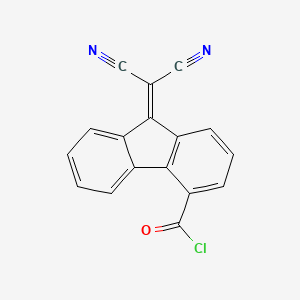
![2-Bromo-5-[(methyloxy)methyl]furan](/img/structure/B8564348.png)
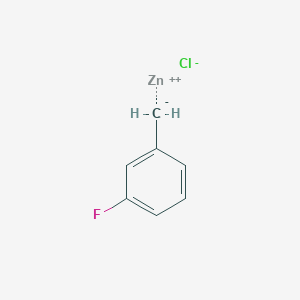
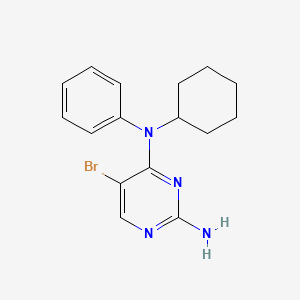
![[2-(7-methoxy-1H-benzoimidazol-2-yl)-ethyl]-methyl-amine](/img/structure/B8564370.png)
